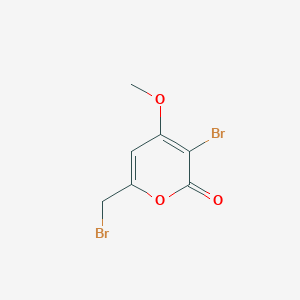
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one is an organic compound that belongs to the class of pyranones. This compound is characterized by the presence of bromine atoms at the 3 and 6 positions, a bromomethyl group at the 6 position, and a methoxy group at the 4 position. Pyranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one typically involves the bromination of a suitable pyranone precursor. One common method involves the bromination of 4-methoxy-2H-pyran-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The bromomethyl group can be introduced by reacting the intermediate with formaldehyde and hydrobromic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed
Substitution: Formation of substituted pyranones with various functional groups.
Oxidation: Formation of 3-bromo-6-(bromomethyl)-4-oxo-2H-pyran-2-one.
Reduction: Formation of 3-bromo-6-methyl-4-methoxy-2H-pyran-2-one.
科学的研究の応用
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the bromomethyl group can participate in electrophilic reactions, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with different substituents, leading to distinct chemical properties and reactivity.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine:
3-Bromo-6-(bromomethyl)phenanthrene: Similar bromomethyl group but different core structure, affecting its chemical behavior and uses.
Uniqueness
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one is unique due to the combination of bromine atoms, a bromomethyl group, and a methoxy group on the pyranone ring. This unique arrangement of functional groups imparts specific reactivity and potential biological activities, making it a valuable compound for various scientific research and industrial applications.
特性
CAS番号 |
81960-53-4 |
|---|---|
分子式 |
C7H6Br2O3 |
分子量 |
297.93 g/mol |
IUPAC名 |
3-bromo-6-(bromomethyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C7H6Br2O3/c1-11-5-2-4(3-8)12-7(10)6(5)9/h2H,3H2,1H3 |
InChIキー |
PAIDJOOJGIGMGJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=O)OC(=C1)CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


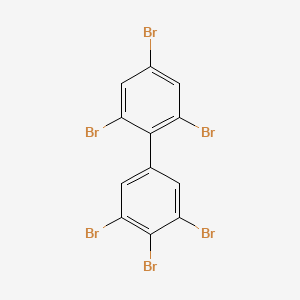
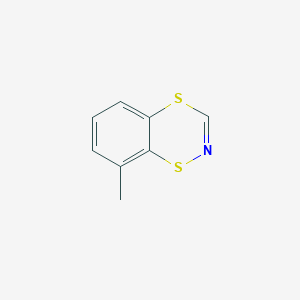
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
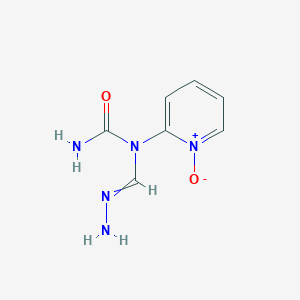
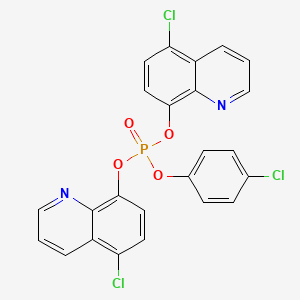
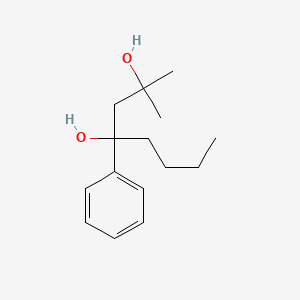
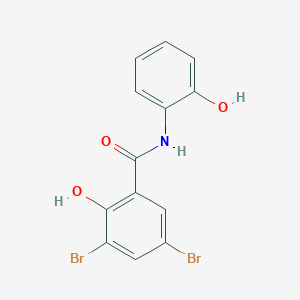
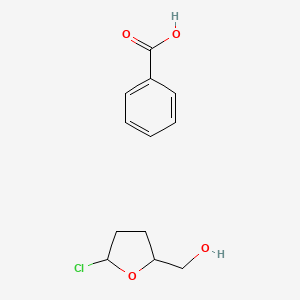
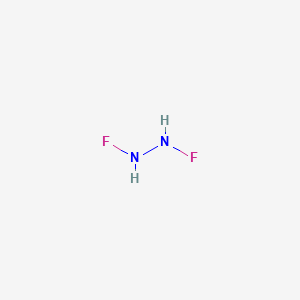
silane](/img/structure/B14413299.png)
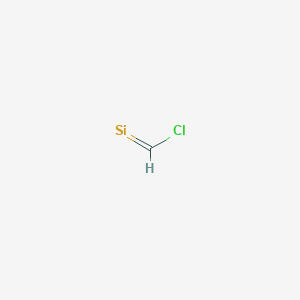
![N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B14413305.png)
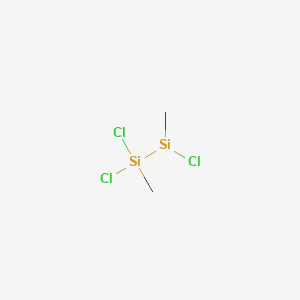
![({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid](/img/structure/B14413319.png)
